Dasatinib N-Oxide
Overview
Description
Dasatinib N-oxide is a derivative of dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is formed through the oxidation of the piperazine ring present in dasatinib . The formation of this compound is often considered an impurity in pharmaceutical formulations, but it also holds potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dasatinib N-oxide involves the oxidation of dasatinib. This can be achieved using oxidizing agents such as hydrogen peroxide or dimethylaniline monooxygenase . The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors where dasatinib is treated with an oxidizing agent under optimized conditions. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dasatinib N-oxide primarily undergoes oxidation reactions. The piperazine ring in dasatinib is susceptible to oxidation, leading to the formation of the N-oxide derivative .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, dimethylaniline monooxygenase.
Conditions: Controlled temperature and pH, often in the presence of a solvent like dimethylformamide.
Major Products: The major product of the oxidation reaction is this compound itself. Further oxidation or degradation can lead to other minor impurities .
Scientific Research Applications
Dasatinib N-oxide has several applications in scientific research:
Mechanism of Action
Dasatinib N-oxide exerts its effects primarily through the inhibition of tyrosine kinases, similar to dasatinib. It targets multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ . The oxidation of the piperazine ring does not significantly alter its binding affinity to these targets, but it may influence its pharmacokinetic properties and metabolic stability .
Comparison with Similar Compounds
Dasatinib: The parent compound, a potent tyrosine kinase inhibitor used in leukemia treatment.
Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness: Dasatinib N-oxide is unique due to its formation as an oxidative impurity and its potential impact on the pharmacokinetics and metabolism of dasatinib. Unlike its parent compound, this compound provides insights into the oxidative stability and degradation pathways of dasatinib, making it valuable for pharmaceutical research and development .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
Record name | Dasatinib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-52-8 | |
Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasatinib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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